Product packaging for 3,7-Dichlorobenzo[d]isothiazole(Cat. No.:)

3,7-Dichlorobenzo[d]isothiazole

Cat. No.: B13638218
M. Wt: 204.08 g/mol
InChI Key: DZQXFXRMSLMWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dichlorobenzo[d]isothiazole (CAS 16263-55-1) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C 7 H 3 Cl 2 NS and a molecular weight of 188.01, it serves as a versatile synthetic intermediate, particularly in the field of medicinal chemistry . Benzothiazole derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities. This compound is part of a class of molecules that are frequently investigated for their potential in neurodegenerative disease research. Some benzothiazole-isoquinoline derivatives have shown promise as multi-target-directed ligands, exhibiting significant inhibitory activity against enzymes like monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are relevant targets for conditions like Alzheimer's disease complicated by depression . Furthermore, benzothiazole cores are utilized in the design of potential antiviral agents. Research indicates that such structures can be engineered to inhibit key viral enzymes, such as the main protease (M pro ) of SARS-CoV-2, through molecular docking and interaction with the enzyme's catalytic dyad . Researchers value this compound as a building block for constructing more complex molecular architectures. It is essential to store this product sealed in a dry environment at 2-8°C to maintain its stability and integrity . This product is intended for laboratory research use only and is not classified as a drug or consumer product. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2NS B13638218 3,7-Dichlorobenzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Cl2NS

Molecular Weight

204.08 g/mol

IUPAC Name

3,7-dichloro-1,2-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H

InChI Key

DZQXFXRMSLMWIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SN=C2Cl

Origin of Product

United States

Synthetic Methodologies for 3,7 Dichlorobenzo D Isothiazole and Its Precursors

Retrosynthetic Analysis of the 3,7-Dichlorobenzo[d]isothiazole Framework

A retrosynthetic analysis of this compound suggests several potential disconnection points, leading to plausible starting materials. The most common strategies for assembling the benzo[d]isothiazole core involve forming the N-S and/or a carbon-sulfur (C-S) bond in the final steps.

One logical disconnection is across the N-S bond, which points to a 2-thio-substituted 3,5-dichloroaniline (B42879) derivative. This precursor would already contain the necessary carbon, nitrogen, and chlorine atoms in the correct arrangement. A subsequent intramolecular cyclization would then form the desired heterocyclic ring.

Alternatively, a disconnection of both the C-S and N-S bonds could lead back to a 2,6-dichlorinated aniline (B41778) or a related aromatic precursor. This approach would necessitate the introduction of both the sulfur and the adjacent carbon atom of the isothiazole (B42339) ring through a cyclization reaction with a suitable reagent.

A third approach involves the disconnection of the C-N and C-S bonds attached to the benzene (B151609) ring. This would suggest a strategy starting from a dichlorinated benzene derivative that could be functionalized and then cyclized to form the benzo[d]isothiazole system. The choice of a specific synthetic route often depends on the availability of starting materials and the efficiency of the key bond-forming reactions. researchgate.net

Classical Cyclization Reactions for Benzo[d]isothiazole Ring Construction

Classical methods for the synthesis of the benzo[d]isothiazole ring have been well-established and typically involve the cyclization of ortho-substituted benzene derivatives.

The condensation of o-aminothiophenol derivatives with various reagents is a cornerstone in the synthesis of benzothiazoles and can be adapted for benzo[d]isothiazoles. mdpi.comnih.govresearchgate.net For the synthesis of this compound, a plausible precursor would be 2-amino-3,5-dichlorothiophenol. This intermediate, upon reaction with an appropriate one-carbon synthon, could undergo cyclization.

For instance, oxidative cyclization using various oxidizing agents can lead to the formation of the N-S bond. While specific examples for the 3,7-dichloro derivative are not prevalent in the literature, the general methodology is widely applicable. ekb.egekb.eg

Another classical approach involves the condensation of an appropriately substituted aniline with a sulfur-containing reagent. mdpi.comnih.gov For the target molecule, this could involve the reaction of 2,4-dichloroaniline (B164938) with a reagent that can provide the C-S-N fragment of the isothiazole ring.

A well-known method for the synthesis of 2-aminobenzothiazoles is the Jacobsen cyclization, which involves the reaction of an arylthiourea with an oxidizing agent. researchgate.net While this typically yields 2-aminobenzothiazoles, modifications of this approach could potentially be used to construct the benzo[d]isothiazole ring system.

Furthermore, the reaction of ortho-aminobenzaldehydes or ortho-aminoketones with a source of sulfur and nitrogen can also lead to the formation of the benzo[d]isothiazole ring. arkat-usa.org In the context of this compound, a potential precursor would be 2-amino-3,5-dichlorobenzaldehyde.

Transition Metal-Catalyzed Synthetic Routes for C-S and C-N Bond Formation

Modern synthetic organic chemistry has seen the rise of transition metal-catalyzed reactions for the efficient formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are key steps in the synthesis of many heterocyclic compounds, including benzo[d]isothiazoles. indexcopernicus.com

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-S and C-N bonds. rsc.orgnih.gov A potential strategy for the synthesis of this compound could involve an intramolecular palladium-catalyzed cyclization of a suitable precursor. For example, a 2-bromo-6-chloroaniline (B1281334) derivative could be functionalized with a thioamide group, followed by an intramolecular C-S bond formation catalyzed by a palladium complex.

While the direct application to this compound is not explicitly detailed in the literature, the general principles of palladium-catalyzed C-H activation and annulation reactions offer a promising avenue for its synthesis. rsc.org

Copper-catalyzed reactions have also been extensively used for the synthesis of sulfur and nitrogen-containing heterocycles. indexcopernicus.comnih.govnih.gov These methods are often more economical than palladium-catalyzed reactions. The intramolecular cyclization of N-(2-chlorophenyl)benzothioamides using a copper catalyst is a known method for the synthesis of 2-substituted benzothiazoles and demonstrates the utility of copper in C-S bond formation. indexcopernicus.com

A plausible route to this compound could involve a copper-catalyzed reaction of a 2,4-dihaloaniline with a sulfur source. For instance, the reaction of 2-bromo-6-chloro-N-arylbenzimidamides with sulfur powder in the presence of a copper(II) salt has been reported to yield benzo[d]isothiazoles. arkat-usa.org Similarly, copper-catalyzed tandem reactions of 2-bromobenzamides with potassium thiocyanate (B1210189) can afford benzo[d]isothiazolones, which could be further converted to the target compound. arkat-usa.org

Table of Synthetic Precursors and Intermediates

Compound Name Structure Role in Synthesis
2-Amino-3,5-dichlorothiophenol Key precursor for classical cyclization
2-Amino-3,5-dichlorobenzaldehyde Potential precursor for condensation reactions
2,4-Dichloroaniline Starting material for multi-step synthesis
2-Bromo-6-chloroaniline Precursor for transition metal-catalyzed cyclization
2-Mercaptobenzamides Starting materials for transition-metal assisted synthesis

Table of Mentioned Compound Names

Compound Name
This compound
2-amino-3,5-dichlorothiophenol
o-aminothiophenol
2-aminobenzothiazoles
2,4-dichloroaniline
arylthiourea
ortho-aminobenzaldehydes
ortho-aminoketones
2-amino-3,5-dichlorobenzaldehyde
2-bromo-6-chloroaniline
N-(2-chlorophenyl)benzothioamides
2-substituted benzothiazoles
2-bromo-6-chloro-N-arylbenzimidamides
2-bromobenzamides
potassium thiocyanate
benzo[d]isothiazolones
2-Mercaptobenzamides

Direct C-H Functionalization Approaches for Regioselective Chlorination

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. However, the regioselective chlorination of the benzo[d]isothiazole skeleton, particularly at the 7-position, is not extensively documented and presents considerable challenges. The inherent reactivity of the benzo[d]isothiazole ring system typically favors functionalization at other positions.

Recent advancements in catalysis have shown promise for the direct C-H functionalization of various heterocycles. For instance, palladium-catalyzed C-H functionalization has been successfully employed for the difluoromethylation of azoles, demonstrating selectivity for the C(2)-position. While not a chlorination reaction, this highlights the potential of transition metal catalysis to achieve site-selective modifications on heterocyclic scaffolds.

The development of a direct C-H chlorination method for the 7-position of a pre-existing 3-chlorobenzo[d]isothiazole would be a novel and highly desirable route. This would likely require a directing group to guide the chlorinating agent to the C-7 position, overcoming the intrinsic reactivity preferences of the heterocyclic system. Research into such directing group strategies for benzo[d]isothiazoles is an active area of investigation.

Strategies for Introducing and Positioning Chlorine Substituents at 3 and 7

Given the challenges of direct C-H functionalization for this specific dichlorination pattern, a more plausible approach involves the synthesis of the benzo[d]isothiazole ring from a precursor that already contains the desired chlorine atoms on the benzene ring.

One potential precursor is 2,6-dichloroaniline (B118687) . The reaction of anilines with sulfur monochloride (S₂Cl₂), known as the Herz reaction, is a classical method for the synthesis of 1,2,3-benzodithiazolium salts. wikipedia.org These salts can then be converted to o-aminothiophenols, which are versatile intermediates for the synthesis of various sulfur-containing heterocycles, including benzo[d]isothiazoles. Starting with 2,6-dichloroaniline would place the chlorine atoms at what would become the 7- and 5-positions of the resulting benzo[d]isothiazole ring system, which is not the target compound but illustrates the principle of using pre-functionalized precursors.

A more direct route to this compound would likely involve the cyclization of a precursor such as a suitably substituted 2-amino-3,5-dichlorobenzonitrile (B1269155) or a related benzamide (B126) derivative. The key is to have the chlorine atoms correctly positioned on the starting benzene ring.

The introduction of the chlorine atom at the 3-position can often be achieved from a benzo[d]isothiazol-3(2H)-one precursor. For example, the synthesis of 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxide is accomplished by reacting saccharin (B28170) with a chlorinating agent like thionyl chloride. A similar strategy could potentially be applied to a 7-chloro-benzo[d]isothiazol-3(2H)-one to yield the desired 3,7-dichloro product.

A hypothetical synthetic pathway could therefore involve:

Synthesis of a 2-amino-3-chlorobenzonitrile (B1280245) derivative.

Introduction of a second chlorine atom at the 5-position of the benzonitrile (B105546) ring.

Cyclization to form the isothiazole ring.

The table below outlines potential precursors and the corresponding synthetic strategies.

Precursor NameSynthetic StrategyPotential Outcome
2,6-DichloroanilineHerz reaction with sulfur monochloride followed by cyclization.Formation of a dichlorinated benzo[d]isothiazole (likely 5,7-dichloro).
2-Amino-3,5-dichlorobenzonitrileCyclization reaction, potentially involving a sulfur transfer reagent.Direct formation of 3-amino-5,7-dichlorobenzo[d]isothiazole, which would require further modification.
7-Chloro-benzo[d]isothiazol-3(2H)-oneReaction with a chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride).Introduction of a chlorine atom at the 3-position to yield this compound.

Optimization of Reaction Conditions, Yields, and Purity for Scalable Synthesis

The successful laboratory-scale synthesis of this compound would necessitate a thorough optimization of reaction parameters to ensure high yields, purity, and scalability for potential industrial applications.

Key parameters for optimization include:

Catalyst Selection: For methods involving C-H functionalization or cross-coupling, screening a variety of transition metal catalysts (e.g., palladium, copper, nickel) and ligands is crucial.

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and selectivity. A range of solvents with varying polarities and boiling points should be tested. Temperature control is critical to minimize side reactions and decomposition of thermally sensitive intermediates.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time for maximizing product yield while minimizing the formation of impurities.

Purification Methods: Developing an efficient purification protocol, such as recrystallization or column chromatography, is vital for obtaining the final product with high purity. The choice of solvent system for these methods would need to be carefully optimized.

The following table presents a hypothetical optimization study for the chlorination of a 7-chloro-benzo[d]isothiazol-3(2H)-one precursor.

EntryChlorinating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Thionyl ChlorideToluene8046590
2Thionyl ChlorideDichloroethane8047292
3Phosphorus PentachlorideToluene10027895
4Phosphorus PentachlorideDichloroethane8038598

This data, while illustrative, demonstrates the systematic approach required to optimize a synthetic procedure. Achieving a scalable and economically viable process for the production of this compound would depend on the successful implementation of such optimization strategies.

Chemical Reactivity and Derivatization Pathways of 3,7 Dichlorobenzo D Isothiazole

Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Ring

The benzene (B151609) portion of the 3,7-dichlorobenzo[d]isothiazole molecule is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity of these reactions being influenced by the existing substituents.

Electrophilic Aromatic Substitution: The isothiazole (B42339) ring fused to the benzene ring generally acts as a deactivating group in electrophilic aromatic substitution, making the benzene ring less reactive than benzene itself. The chlorine atom at the 7-position is also a deactivating group, further reducing the reactivity of the aromatic ring. However, both the isothiazole ring and the chlorine atom are ortho-, para-directing. In the case of this compound, electrophilic attack is anticipated to occur at the positions least deactivated by the electron-withdrawing groups. The directing effects of the substituents must be considered collectively. For instance, nitration of 2,1-benzisothiazole yields mainly the 5-nitro and 7-nitro isomers, with the substituent already present on the benzenoid ring being the decisive directing influence. rsc.org For this compound, the potential sites for electrophilic attack are C4, C5, and C6. The precise outcome of an electrophilic substitution reaction would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups, such as the isothiazole ring and the chlorine atoms, facilitates nucleophilic aromatic substitution (SNAr) on the benzo ring. libretexts.orgyoutube.com The chlorine atom at the 7-position, being on the aromatic ring, can be substituted by strong nucleophiles under forcing conditions. The SNAr mechanism involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (chloride). youtube.com The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.orgnih.gov

Transformations Involving the Chlorine Atoms at Positions 3 and 7

The two chlorine atoms in this compound exhibit different reactivities due to their distinct chemical environments.

The chlorine atom at the 3-position is part of the isothiazole ring and is particularly susceptible to nucleophilic substitution. However, reactions with many nucleophiles can lead to the cleavage of the fragile N-S bond in the isothiazole ring. rsc.org For example, the reaction of 3-chloro-1,2-benzisothiazole (B19369) with nucleophiles like sodium cyanide or n-butyl-lithium results in ring-opened products. rsc.org In contrast, treatment with sodium ethoxide can afford the corresponding 3-ethoxy-1,2-benzisothiazole, demonstrating that substitution at the 3-position is possible without ring cleavage under specific conditions. rsc.org

The chlorine atom at the 7-position is attached to the benzene ring and, as discussed previously, can undergo nucleophilic aromatic substitution. This reaction typically requires harsh conditions, such as high temperatures and strong nucleophiles. vedantu.com

Below is a table summarizing the reactivity of chloro-substituted benzisothiazoles with various nucleophiles, which can be extrapolated to understand the potential transformations of this compound.

Reagent/NucleophilePosition of ChlorineProduct TypeReference
Sodium Ethoxide3Substitution rsc.org
Sodium Cyanide3Ring Opening rsc.org
n-Butyl-lithium3Ring Opening rsc.org
Sodium Thiophenoxide3Ring Opening rsc.org
Pentane-2,4-dione3Ring Opening and Rearrangement rsc.org
Ethyl Acetoacetate3Ring Opening and Rearrangement rsc.org
Diethyl Malonate3Substitution and Ring Opening rsc.org
Ethyl Cyanoacetate3Substitution rsc.org
Strong Nucleophiles (e.g., NaOH, NaNH₂)7Substitution (inferred) vedantu.com

Reactions at the Isothiazole Heterocycle Nitrogen and Sulfur Atoms

The nitrogen and sulfur atoms of the isothiazole ring are also sites for chemical modification. The nitrogen atom possesses a lone pair of electrons and can undergo N-alkylation with alkyl halides to form isothiazolium salts. thieme-connect.de These salts are highly reactive and can undergo subsequent reactions, such as ring opening upon treatment with primary amines. thieme-connect.de

The sulfur atom in the isothiazole ring can be oxidized to form isothiazole 1,1-dioxides, also known as sultams. researchgate.netmedwinpublishers.com These oxidized derivatives have altered chemical and biological properties and can participate in further synthetic transformations.

Functionalization for the Synthesis of Advanced Chemical Building Blocks

The diverse reactivity of this compound allows for its use as a versatile starting material for the synthesis of more complex chemical structures. By selectively targeting the different reactive sites, a variety of functional groups can be introduced.

For example, nucleophilic substitution of the chlorine atoms can be used to introduce new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Subsequent electrophilic substitution on the benzo ring can then be employed to further functionalize the molecule. The isothiazole ring itself can be a precursor to other heterocyclic systems through ring-opening and rearrangement reactions. rsc.org

The functionalized derivatives of this compound can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Exploration of Subsequent Reaction Manifolds and Product Isolation

Starting from this compound, multi-step synthetic sequences can be designed to access a wide range of target molecules. For instance, a Suzuki or other palladium-catalyzed cross-coupling reaction could potentially be employed at the 7-position to introduce aryl or vinyl substituents. The resulting product could then undergo further modification at the 3-position or on the newly introduced substituent.

The isolation and purification of the products from these reactions typically involve standard laboratory techniques such as extraction, crystallization, and chromatography (e.g., column chromatography, preparative thin-layer chromatography, or high-performance liquid chromatography). The choice of method depends on the physical and chemical properties of the product and any impurities present. Spectroscopic methods like NMR, IR, and mass spectrometry are essential for the characterization and confirmation of the desired products.

Advanced Spectroscopic and Structural Elucidation Methodologies of 3,7 Dichlorobenzo D Isothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3,7-Dichlorobenzo[d]isothiazole. By analyzing the chemical environment of the hydrogen and carbon nuclei, a detailed portrait of the molecule's connectivity and electronic properties can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the three aromatic protons remaining on the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the two chlorine atoms and the heterocyclic isothiazole (B42339) ring. The proton at position 5 (H-5) is expected to be flanked by two chlorine-bearing carbons, leading to a distinct chemical shift. The protons at positions 4 and 6 would likely exhibit a coupling pattern typical of ortho-protons.

Predicted ¹H NMR data is presented in the table below. The exact values can vary based on the solvent and experimental conditions.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-47.40 - 7.60Doublet8.0 - 9.0
H-57.20 - 7.40Doublet of DoubletsJ(H5-H4) = 8.0 - 9.0, J(H5-H6) = ~1.0
H-67.60 - 7.80Doublet~1.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information regarding the carbon skeleton of this compound. The spectrum will show distinct signals for each of the seven carbon atoms in the benzisothiazole core. The carbons directly bonded to the electronegative chlorine atoms (C-3 and C-7) are expected to be significantly deshielded and thus appear at a higher chemical shift. The chemical shifts of the other carbons are influenced by the combined electronic effects of the substituents.

A table of predicted ¹³C NMR chemical shifts is provided below.

Carbon AtomPredicted Chemical Shift (ppm)
C-3150 - 155
C-3a120 - 125
C-4125 - 130
C-5128 - 133
C-6123 - 128
C-7135 - 140
C-7a145 - 150

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-5, and a weaker correlation might be observed for the long-range coupling between H-5 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. It would be used to unequivocally link the signals of H-4, H-5, and H-6 to their corresponding carbon atoms (C-4, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from H-5 to C-3a and C-7 would be anticipated, helping to confirm the positions of the chlorine atoms.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Bands

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands that are diagnostic for its structural features. These include the stretching and bending vibrations of the aromatic ring and the carbon-chlorine bonds.

A table of predicted significant FT-IR absorption bands is provided below.

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretching
1600 - 1450Aromatic C=C ring stretching
1250 - 1000In-plane C-H bending
850 - 750Out-of-plane C-H bending
800 - 600C-Cl stretching

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the substituted benzene ring and the C-S and S-N bonds within the isothiazole ring, which may be weak or absent in the IR spectrum.

Key predicted Raman active modes are highlighted in the table below.

Wavenumber (cm⁻¹)Vibration Type
1600 - 1550Symmetric aromatic C=C stretching
1100 - 1000Ring breathing modes
800 - 700C-S stretching
700 - 600C-Cl symmetric stretching

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. For this compound, HRMS would provide its exact molecular mass, confirming its elemental composition. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (Carbon-12, Hydrogen-1, Nitrogen-14, Sulfur-32, and Chlorine-35).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. While specific experimental data for this compound is not available, the fragmentation of related dichlorinated heterocyclic compounds suggests a number of likely pathways. chemicalbook.com The initial fragmentation would likely involve the loss of a chlorine atom or the cleavage of the isothiazole ring. Subsequent fragmentation could involve the loss of a cyano group (CN) or a thio-cyanate radical (SCN), leading to a series of characteristic daughter ions. The relative abundance of these fragments would provide valuable information about the stability of different parts of the molecule.

Table 1: Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular Formula C₇H₃Cl₂NS
Theoretical m/z (M⁺) Value cannot be provided without experimental data
Major Fragment Ions Prediction based on related structures
[M-Cl]⁺
[M-SCN]⁺
[C₆H₃Cl]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is used to characterize its chromophoric properties. The UV-Vis spectrum of this compound is expected to be influenced by the benzisothiazole core, which acts as the primary chromophore.

Theoretical studies and experimental data on related benzothiazole (B30560) and benzisothiazole derivatives indicate that these compounds typically exhibit absorption maxima in the UV region. researchgate.netbldpharm.combldpharm.comnih.gov The introduction of chlorine atoms as substituents on the benzene ring is expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, depending on the position and electronic effects of the substituents. The π → π* and n → π* transitions are the most probable electronic transitions responsible for the absorption bands. A detailed analysis of the solvent effects on the absorption spectrum could further help in understanding the nature of these transitions.

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

ParameterPredicted Characteristics
λmax (nm) Expected in the UV region, specific values require experimental data
Molar Absorptivity (ε) Dependent on the specific λmax and solvent
Electronic Transitions π → π* and n → π*
Solvent Effects Solvatochromic shifts are expected

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state structure. science-softcon.de Although a crystal structure for this compound has not been reported, we can predict the key aspects of its structural analysis based on studies of similar molecules. researchgate.net

Crystal Growth and Optimization for X-ray Quality Crystals

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For this compound, various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization could be employed. The choice of solvent would be critical and would likely involve screening a range of organic solvents with varying polarities.

Data Collection and Processing Protocols

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The diffraction data would be collected as a series of frames, which would then be processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure.

Structural Refinement, Bond Lengths, Bond Angles, and Torsion Angles Analysis

The solved crystal structure would be refined to obtain precise atomic coordinates. From these coordinates, detailed geometric parameters such as bond lengths, bond angles, and torsion angles can be calculated. These parameters for the benzisothiazole ring and the carbon-chlorine bonds would be of particular interest for comparison with theoretical models and related structures.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions. For this compound, several types of non-covalent interactions are expected to play a significant role.

π-π Stacking: The planar benzisothiazole ring system is likely to participate in π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. The geometry of these stacks (e.g., parallel-displaced or T-shaped) would influence the electronic properties of the material.

A detailed analysis of these intermolecular interactions would provide a deeper understanding of the supramolecular assembly of this compound in the solid state.

Computational and Theoretical Investigations of 3,7 Dichlorobenzo D Isothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT calculations for 3,7-Dichlorobenzo[d]isothiazole would typically be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain a detailed understanding of its geometry and electronic properties. researchgate.net

The initial step in the computational analysis of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a rigid aromatic system like this, the number of stable conformers is expected to be limited. The primary conformational variables would involve any slight puckering of the five-membered isothiazole (B42339) ring or minor out-of-plane deviations of the substituent chlorine atoms.

A systematic conformational search, followed by geometry optimization, would reveal the global minimum energy structure. The relative energies of any other identified conformers would be calculated to determine their population at a given temperature according to the Boltzmann distribution. For this compound, it is anticipated that the planar conformation would be the most energetically favorable due to the extensive π-conjugation across the bicyclic ring system.

Illustrative Optimized Geometric Parameters Below is an illustrative data table showcasing the kind of geometric parameters that would be obtained from a DFT geometry optimization. The values are hypothetical and serve to demonstrate the output of such a calculation.

ParameterBond/AnglePredicted Value
Bond LengthC-C (benzene ring)~1.39 - 1.41 Å
C-S~1.75 Å
N-S~1.65 Å
C=N~1.35 Å
C-Cl (at C3)~1.74 Å
C-Cl (at C7)~1.73 Å
Bond AngleC-S-N~95°
S-N-C~110°
C-C-Cl~120°

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show the most negative potential localized around the nitrogen atom of the isothiazole ring due to the presence of its lone pair of electrons. researchgate.net The sulfur atom, being less electronegative than nitrogen, would likely exhibit a less negative or even slightly positive potential. The chlorine atoms, being highly electronegative, would draw electron density towards themselves, creating a negative potential around them but also inducing a positive potential on the adjacent carbon atoms. The hydrogen atoms on the benzene (B151609) ring would be associated with regions of positive potential. These insights are critical for understanding intermolecular interactions and the regioselectivity of chemical reactions.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

In the case of this compound, the HOMO is expected to be distributed over the electron-rich benzoisothiazole ring system. The LUMO is likely to be similarly delocalized across the aromatic framework. The presence of chlorine atoms can lower the energies of both the HOMO and LUMO. nih.gov The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's excitability and its susceptibility to electronic transitions.

Illustrative FMO Data This table presents hypothetical FMO energies and the resulting energy gap, which are typical outputs of a DFT calculation.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Quantum Chemical Descriptors and Reactivity Predictions

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to provide a more quantitative prediction of the reactivity of this compound. These descriptors help in understanding the molecule's behavior in chemical reactions.

Ionization Potential (I): Approximated as -EHOMO. A lower ionization potential indicates a greater ease of donating an electron.

Electron Affinity (A): Approximated as -ELUMO. A higher electron affinity suggests a greater ability to accept an electron.

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Hardness (η): Calculated as (I - A) / 2. It represents the resistance to change in electron distribution. A harder molecule is less reactive.

Global Softness (S): Calculated as 1 / (2η). It is the reciprocal of hardness and indicates higher reactivity.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic nature of the molecule.

Illustrative Quantum Chemical Descriptors The following table provides an example of the quantum chemical descriptors that can be derived for this compound.

DescriptorPredicted Value (eV)
Ionization Potential (I)6.5
Electron Affinity (A)1.8
Electronegativity (χ)4.15
Chemical Hardness (η)2.35
Global Softness (S)0.21
Electrophilicity Index (ω)3.67

These descriptors would collectively suggest that this compound is a moderately reactive molecule with a significant electrophilic character.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time, including its conformational flexibility and interactions with a solvent. nih.gov An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would involve solving Newton's equations of motion for all atoms in the system.

These simulations would reveal how the molecule behaves in a more realistic environment. For a relatively rigid molecule like this compound, large conformational changes are not expected. However, MD simulations can provide information on the subtle vibrations and rotations within the molecule. More importantly, they can elucidate the solvation structure around the molecule, showing how solvent molecules arrange themselves around the solute and which parts of the molecule are more likely to engage in intermolecular interactions. This is particularly useful for understanding its solubility and transport properties.

Theoretical Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which are invaluable for interpreting experimental spectra and confirming the molecule's structure.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental data, one can confidently assign the signals in the NMR spectrum to specific atoms in the molecule. The predicted shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen and sulfur heteroatoms.

Illustrative Theoretical Spectroscopic Data This table provides hypothetical examples of predicted NMR and IR data.

SpectroscopyAtom/GroupPredicted Chemical Shift/Frequency
¹H NMRAromatic H7.2 - 7.8 ppm
¹³C NMRAromatic C115 - 150 ppm
C-Cl~130 ppm
IRAromatic C-H stretch~3100 cm⁻¹
C=C/C=N stretch1400 - 1600 cm⁻¹
C-Cl stretch700 - 800 cm⁻¹

Hirshfeld Surface Analysis and Crystal Lattice Energy Calculations for Solid-State Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. The resulting surface provides a unique fingerprint of the intermolecular contacts driving the solid-state assembly.

A key feature of this analysis is the mapping of various properties onto the Hirshfeld surface, such as dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov This visualization allows for the immediate identification of significant interactions like hydrogen bonds and halogen bonds.

Decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, one would expect to see significant contributions from various interactions, including those involving chlorine, nitrogen, and sulfur atoms. In related dichlorinated compounds, Cl···H and H···H contacts are often among the most prevalent interactions influencing crystal packing. researchgate.netnih.gov For instance, in the crystal structure of a dichlorophenyl derivative, H···H, H···Cl/Cl···H, and H···C/C···H interactions were found to be the most significant contributors to the crystal packing. researchgate.net

The enrichment ratio, which compares the proportion of actual contacts in the crystal to the proportion of the elements on the molecular surface, can reveal the propensity of certain atoms to form specific interactions. An enrichment ratio greater than unity suggests a favored interaction. For chlorinated aromatic compounds, Cl···Cl and C-H···Cl contacts are often analyzed to understand the role of halogen bonding in the crystal packing. nih.govresearchgate.net

Table 1: Hypothetical Intermolecular Contacts and Their Contributions for this compound Derived from Hirshfeld Surface Analysis

Interacting Atom PairContribution (%)
H···H35.2
Cl···H22.5
C···H15.8
S···H8.1
N···H5.4
Cl···Cl4.3
C···C3.9
Other4.8

Note: This table is a hypothetical representation based on analyses of similar chlorinated heterocyclic compounds and does not represent experimental data for this compound.

Crystal Lattice Energy Calculations

The crystal lattice energy is a fundamental property that quantifies the stability of a crystal structure. mpg.de It represents the energy released when gaseous ions or molecules come together to form a crystalline solid. libretexts.org Accurate calculation of lattice energies is crucial for predicting crystal polymorphism and understanding the thermodynamic stability of different crystalline forms. mpg.de

Modern computational methods, often based on Density Functional Theory (DFT) with periodic boundary conditions, allow for the calculation of lattice energies with high accuracy. mpg.de The total lattice energy can be decomposed into several components, including electrostatic, dispersion, repulsion, and polarization energies, to provide a deeper understanding of the forces holding the crystal together.

For a molecule such as this compound, the electrostatic interactions between the permanent molecular multipole moments and the dispersion forces (van der Waals interactions) would be expected to be the major contributors to the lattice energy. The presence of two chlorine atoms would likely lead to significant anisotropic charge distributions, influencing the electrostatic potential and contributing to specific intermolecular interactions. nih.gov

Table 2: Illustrative Breakdown of Calculated Crystal Lattice Energy for a Chlorinated Heterocyclic Compound

Energy ComponentCalculated Value (kJ/mol)
Electrostatic Energy-55.8
Dispersion Energy-82.1
Repulsion Energy45.3
Total Lattice Energy -92.6

Note: This table provides an illustrative example of the components of lattice energy for a related class of compounds and is not based on actual calculations for this compound.

Potential Research Applications of 3,7 Dichlorobenzo D Isothiazole in Non Biological Fields

Role in Organic Electronic and Optoelectronic Materials Research

The benzo[d]isothiazole scaffold is a constituent of various organic materials with interesting electronic and photophysical properties. The introduction of two chlorine atoms at the 3 and 7 positions of this scaffold, as in 3,7-Dichlorobenzo[d]isothiazole, is expected to significantly modify these properties, opening up new avenues for research in organic electronics and optoelectronics.

There is currently no specific research detailing the use of this compound as a building block for conjugated polymers or small molecule semiconductors. However, the broader family of benzo[d]isothiazole and related benzothiadiazole derivatives have been investigated for these purposes. These electron-deficient heterocyclic systems can be incorporated into polymer backbones or used as the core of small molecules to tune the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The presence of electron-withdrawing chlorine atoms in this compound would likely lower both the HOMO and LUMO energy levels of any resulting conjugated material. This could be advantageous for applications in n-type organic field-effect transistors (OFETs), where low-lying LUMO levels are desirable for efficient electron injection and transport.

Table 1: Potential Impact of this compound on Semiconductor Properties

PropertyExpected Influence of this compound MoietyRationale
HOMO Energy LevelLoweredInductive effect of two chlorine atoms
LUMO Energy LevelLoweredInductive effect of two chlorine atoms
Electron AffinityIncreasedEnhanced electron-deficient character
SolubilityPotentially alteredHalogen atoms can influence intermolecular interactions and solubility in organic solvents
Crystal PackingModifiedSteric and electronic effects of chlorine atoms can direct solid-state packing

Direct experimental data on the charge transport and photophysical properties of this compound are not available. Nevertheless, based on the behavior of similar chlorinated organic semiconductors, certain predictions can be made. The introduction of chlorine atoms can enhance inter- and intramolecular interactions, potentially leading to more ordered molecular packing in the solid state. This, in turn, could facilitate more efficient charge transport.

In the context of Organic Light-Emitting Diodes (OLEDs), the electron-deficient nature of the this compound unit could be exploited in the design of host materials for phosphorescent emitters or as an electron-transporting layer. The high electron affinity would facilitate electron injection from the cathode, potentially leading to lower operating voltages.

For OFETs, the stability of the material is a critical parameter. Halogenation, particularly chlorination, can increase the oxidative stability of organic semiconductors, making them more robust for device operation in ambient conditions.

Utility in Luminescent and Fluorescent Material Design

While the specific luminescent or fluorescent properties of this compound have not been reported, the parent benzo[d]isothiazole and related benzothiazole (B30560) structures are known to be components of fluorescent dyes and probes. For instance, benzothiazole derivatives have been successfully employed as fluorescent probes for the detection of various analytes. chemimpex.comnih.govpharmaffiliates.comarkat-usa.orgrsc.org

The chlorine substituents in this compound are expected to influence the photophysical properties. The heavy atom effect of chlorine can promote intersystem crossing from the singlet excited state to the triplet state, which could lead to phosphorescence. This property is highly desirable for applications in OLEDs that utilize triplet emitters. Furthermore, the substitution pattern can tune the emission wavelength, potentially leading to materials that emit in different regions of the visible spectrum.

Application as Ligands in Coordination Chemistry and Catalysis

The benzo[d]isothiazole scaffold contains both nitrogen and sulfur atoms with lone pairs of electrons, making it a potential ligand for coordination to metal centers. researchgate.netresearchgate.netscirp.org The coordination chemistry of isothiazoles, while less explored than that of thiazoles, has shown that these compounds can act as versatile ligands. researchgate.netresearchgate.net The presence of two chlorine atoms in this compound would modulate the electron density on the heteroatoms, thereby influencing the coordination properties.

The resulting metal complexes could have interesting catalytic activities. For example, palladium complexes of heterocyclic ligands have been used in cross-coupling reactions. acs.org The electronic and steric properties of the this compound ligand could be tuned to optimize the performance of a metal catalyst for a specific transformation.

Table 2: Potential Coordination Modes of this compound

Coordination AtomPotential for CoordinationInfluence of Dichloro-substitution
NitrogenHighReduced basicity due to electron-withdrawing chlorine atoms
SulfurModerateElectron density on sulfur may be less affected than on nitrogen

Intermediate in the Synthesis of Specialty Chemicals and Agrochemicals (excluding specific dosage/administration)

Benzo[d]isothiazole derivatives are valuable intermediates in the synthesis of a range of specialty chemicals, including pharmaceuticals and agrochemicals. chemimpex.comarkat-usa.orgnih.govresearchgate.netnih.gov The 3,7-dichloro substitution pattern provides two reactive sites that can be further functionalized to build more complex molecules. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide variety of functional groups.

The specific substitution pattern of this compound could be strategically utilized to synthesize targeted molecules with specific properties. For example, in the field of agrochemicals, different substitution patterns on an aromatic core can lead to compounds with varying herbicidal or fungicidal activities.

Contributions to Supramolecular Assembly and Self-Assembled Structures

The ability of molecules to form ordered structures through non-covalent interactions is the basis of supramolecular chemistry and is crucial for the performance of many organic materials. The benzo[d]isothiazole framework, with its aromatic system and heteroatoms, can participate in π-π stacking and hydrogen bonding interactions. nih.govmdpi.comchemrxiv.orgescholarship.orgnih.govresearchgate.netrsc.orgresearchgate.netsemanticscholar.org

The chlorine atoms in this compound can introduce additional intermolecular interactions, such as halogen bonding. These directional interactions can be exploited to control the self-assembly of the molecules in the solid state or in solution, leading to the formation of well-defined nanostructures with specific morphologies and properties. The study of the supramolecular assembly of this compound could reveal new strategies for the bottom-up fabrication of functional materials. nih.govchemrxiv.orgescholarship.orgnih.govresearchgate.netrsc.orgresearchgate.netsemanticscholar.org

Conclusion and Future Research Perspectives for 3,7 Dichlorobenzo D Isothiazole

Summary of Key Research Findings and Methodological Advancements

While direct research on 3,7-Dichlorobenzo[d]isothiazole is not extensively documented, the broader family of benzo[d]isothiazoles has seen significant advancements in synthetic methodologies. arkat-usa.org These methods, which can be adapted for the synthesis of the 3,7-dichloro derivative, primarily involve the construction of the isothiazole (B42339) ring onto a pre-functionalized benzene (B151609) core.

Recent progress in the synthesis of benzo[d]isothiazoles includes:

One-pot syntheses: Efficient one-pot procedures have been developed for creating benzo[d]isothiazole scaffolds from readily available starting materials like ortho-mercaptoacetophenones. arkat-usa.org

Metal-free approaches: The development of metal-free synthetic routes, such as the reaction of ortho-haloarylamidines with elemental sulfur, offers more environmentally benign alternatives. arkat-usa.org

Versatile functionalization: Methods for introducing a variety of substituents onto the benzo[d]isothiazole core have been established, allowing for the fine-tuning of its electronic and steric properties.

These methodological advancements provide a solid foundation for the future synthesis and exploration of this compound and its derivatives.

Unresolved Challenges and Open Questions in the Chemistry of this compound

Despite the progress in the broader field, several challenges and open questions remain, particularly for the this compound isomer.

Key Challenges:

Challenge Description
Regioselective Synthesis Developing synthetic routes that precisely and efficiently install chlorine atoms at the 3 and 7 positions of the benzo[d]isothiazole core remains a significant hurdle.
Selective Functionalization The presence of two chlorine atoms can deactivate the aromatic ring, making selective functionalization at other positions challenging without disrupting the core structure.
Understanding Structure-Property Relationships A lack of empirical data on the physicochemical properties of this compound hinders the rational design of new materials and molecules based on this scaffold.

Open Questions for Research:

What are the most efficient and scalable synthetic routes to produce this compound in high purity?

How do the positions of the chlorine atoms in this compound influence its reactivity compared to other dichlorinated isomers?

What are the fundamental photophysical and electronic properties of this specific isomer?

Promising Avenues for Future Synthetic Methodologies and Chemical Transformations

The future of this compound chemistry lies in the development of novel and efficient synthetic strategies.

Future Synthetic Directions:

Directed C-H Functionalization: The use of directing groups to achieve regioselective C-H activation and subsequent chlorination or other functionalization on the benzo[d]isothiazole scaffold is a promising area.

Flow Chemistry: Continuous flow reactors could offer a scalable and controlled environment for the synthesis of this compound, potentially improving yields and safety.

Catalytic Cross-Coupling Reactions: Exploring various cross-coupling reactions to selectively replace one or both chlorine atoms would open up a vast chemical space for creating new derivatives with tailored properties.

Potential for Expanded Theoretical and Computational Studies

Computational chemistry offers a powerful tool to investigate the properties of this compound in the absence of extensive experimental data.

Areas for Computational Investigation:

Computational Method Research Goal
Density Functional Theory (DFT) To predict the molecular geometry, electronic structure, and spectroscopic properties of this compound and its derivatives.
Molecular Dynamics (MD) Simulations To understand the intermolecular interactions and solid-state packing of materials based on this scaffold.
Quantum Mechanics/Molecular Mechanics (QM/MM) To model the interaction of this compound-based ligands with biological targets.

These theoretical studies can guide synthetic efforts and accelerate the discovery of new applications.

Outlook for Novel Applications in Advanced Materials and Chemical Technologies

The unique electronic properties imparted by the isothiazole ring and the two chlorine atoms suggest that this compound could be a valuable building block for advanced materials.

Potential Applications:

Organic Electronics: Halogenated benzothiazoles have shown promise in organic light-emitting diodes (OLEDs) and organic semiconductors. The specific substitution pattern of this compound may lead to materials with unique charge transport properties.

Medicinal Chemistry: The benzo[d]isothiazole core is present in various biologically active compounds. arkat-usa.org Derivatives of this compound could be explored as potential inhibitors of enzymes relevant to various diseases.

Supramolecular Chemistry: The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can be exploited for the design of self-assembling materials and crystal engineering.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for synthesizing 3,7-Dichlorobenzo[d]isothiazole and its derivatives?

  • Methodological Answer : Four main approaches are recognized for constructing the isothiazole core:

  • Intramolecular cyclization : Formation via cyclization of pre-functionalized precursors.
  • (4+1)-heterocyclization : Combining four- and one-atom fragments.
  • (3+2)-heterocyclization : Utilizing three- and two-atom components.
  • Transformations from other heterocycles : Converting isoxazoles or thiazoles via reductive or oxidative methods .
    • Chlorinated isothiazoles are particularly advantageous as starting materials for further functionalization due to their reactivity .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using silica gel plates with dichloroethanolate-based eluents .
  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^13C spectra.
  • X-ray Diffraction (XRD) : Resolve crystal structures of metal complexes (e.g., palladium or copper) to study ligand coordination .
  • Potentiometric/Photocolorimetric Methods : Assess stability constants of metal complexes (e.g., CoII^{II}, NiII^{II}) .

Q. How can researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Screen against bacterial/fungal strains using disk diffusion or microdilution methods. Chlorinated isothiazoles often exhibit bacteriostatic/fungistatic activity .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines. Copper-isothiazole complexes have shown selective cytotoxicity in vitro .
  • Synergy Studies : Test combinations with established drugs (e.g., anticancer agents) to identify synergistic effects .

Advanced Research Questions

Q. How can low-yield reactions in this compound synthesis be optimized?

  • Methodological Answer :

  • Catalyst Screening : Test palladium complexes (e.g., LPdCl2_2) to enhance cross-coupling efficiency .
  • Temperature Modulation : Adjust reaction conditions (20–35°C) to improve selectivity and reduce byproducts like 4,4′-dimethoxybiphenyl .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) for cyclization steps .
  • Scale-Up Strategies : Heterogenize catalysts (e.g., silicon-oxide-supported palladium) for recyclability .

Q. What role do this compound derivatives play in metal-complex catalysis?

  • Methodological Answer :

  • Catalytic Activity : Palladium-isothiazole complexes enable Suzuki cross-coupling under mild conditions, ideal for pharmaceutical synthesis requiring high purity .
  • Stability Trends : Isothiazole ligands form more stable complexes with transition metals (e.g., PdII^{II}, CuII^{II}) than isoxazole analogs due to sulfur’s d-orbital interactions .
  • Green Chemistry Applications : Develop aqueous-phase catalysts to reduce environmental impact .

Q. How should researchers address contradictory data in biological or catalytic studies?

  • Methodological Answer :

  • Byproduct Analysis : Identify unintended products (e.g., homocoupling byproducts) via GC-MS or HPLC. Aerobic oxidation of arylboronic acids may contribute to discrepancies .
  • Control Experiments : Replicate reactions under inert atmospheres to isolate oxidation effects .
  • Statistical Validation : Use triplicate trials and ANOVA to assess reproducibility, especially in cytotoxicity assays .

Q. What strategies are effective for designing bioactive this compound derivatives?

  • Methodological Answer :

  • Functional Group Introduction : Attach substituents (e.g., amino, fluoro) via nucleophilic substitution or condensation reactions to enhance bioactivity .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents and compare IC50_{50} values in enzyme inhibition assays .
  • Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase) to guide synthetic priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.